molecular formula C20H35F2N3O4 B2821092 tert-butyl 4-(1-(tert-Butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate CAS No. 1404196-59-3

tert-butyl 4-(1-(tert-Butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate

Cat. No. B2821092
CAS RN: 1404196-59-3
M. Wt: 419.514
InChI Key: MRECHDRIOBTOBZ-UHFFFAOYSA-N
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Description

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis, particularly for amines . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the BOC group is typically introduced to amines using di-tert-butyl dicarbonate in the presence of a base . The synthesis of similar compounds often involves the use of reagents like sodium hydroxide and di-tert-butyl dicarbonate .


Chemical Reactions Analysis

The BOC group can be removed from amines using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This could be a potential reaction for this compound.

Scientific Research Applications

Synthesis and Industrial Applications

  • Asymmetric Synthesis of Protein Kinase Inhibitors : A key intermediate for synthesizing CP-690550, a potent protein kinase inhibitor, is prepared via an asymmetric approach, suggesting potential industrial application for this route (Hao, Liu, Zhang, & Chen, 2011).

Structural Studies and Molecular Packing

Synthesis of Piperidine Derivatives

  • Synthesis of Oxygen Heterocycles Fused Piperidine Derivatives : The synthesis process of tert-butyl piperidine derivatives fused with oxygen heterocycles, showcasing their potential for creating diverse molecular structures (Moskalenko & Boev, 2014).

Synthesis for Anticancer Drugs

  • Intermediate in Small Molecule Anticancer Drugs : This compound serves as an important intermediate in the synthesis of small molecule anticancer drugs, suggesting its role in the development of new therapeutics (Zhang, Ye, Xu, & Xu, 2018).

Synthesis of Biologically Active Compounds

Synthesis of Key Pharmaceutical Intermediates

  • Key Intermediate in Vandetanib Synthesis : Serving as a key intermediate in the synthesis of Vandetanib, a medication used for certain types of cancer (Wang, Wang, Tang, & Xu, 2015).

Development of Piperidine Derivatives

  • Preparation of Diverse Piperidine Derivatives : Showcasing its application in the preparation of a variety of piperidine derivatives, highlighting its versatility in drug development (Moskalenko & Boev, 2014).

Chemical Synthesis Processes

  • Chemical Synthesis and Characterization : Detailed synthesis and characterization processes indicate the compound's versatility and potential for various applications in chemistry and pharmacology (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

  • Synthesis of Aminocarbonate : A study on the synthesis of tert-butyl aminocarbonate, a compound rapidly acylating amines, which underscores the compound's potential in organic chemistry (Harris & Wilson, 1983).

properties

IUPAC Name

tert-butyl 3,3-difluoro-4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35F2N3O4/c1-18(2,3)28-16(26)24-10-7-14(8-11-24)23-15-9-12-25(13-20(15,21)22)17(27)29-19(4,5)6/h14-15,23H,7-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRECHDRIOBTOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCN(CC2(F)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-(1-(tert-Butoxycarbonyl)piperidin-4-ylamino)-3,3-difluoropiperidine-1-carboxylate

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